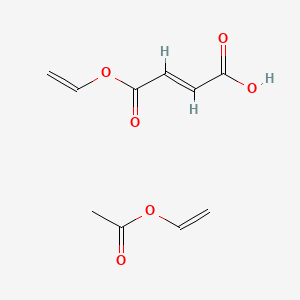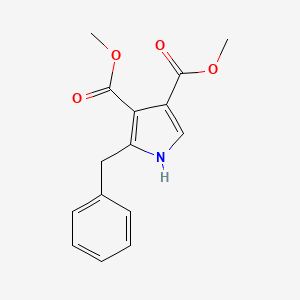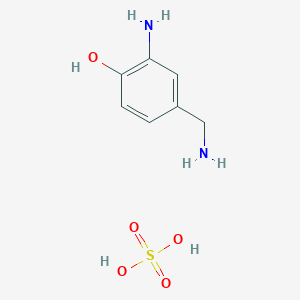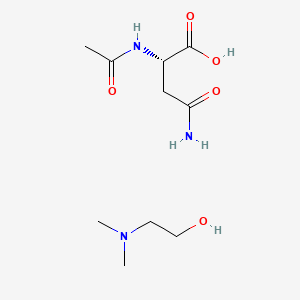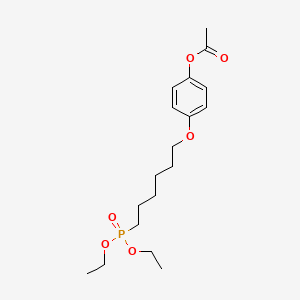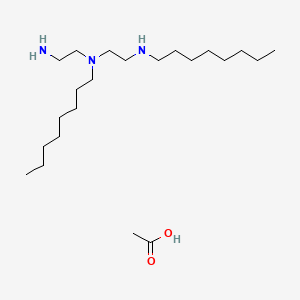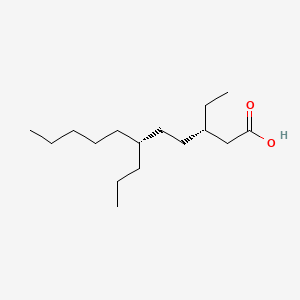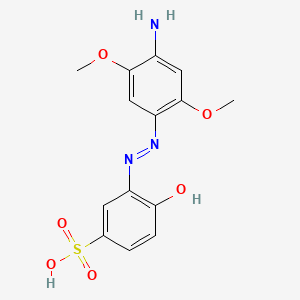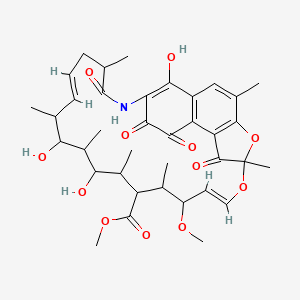
16,17-Dihydrorifamycin S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,17-Dihydrorifamycin S is a novel ansamycin antibiotic derived from the recombinant strain C 5/42 of Nocardia mediterranei . This compound is part of the rifamycin family, which is known for its potent antibacterial properties, particularly against Gram-positive bacteria . The structure of this compound includes a macrocyclic lactam ring, which is characteristic of ansamycins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 16,17-Dihydrorifamycin S is synthesized through a series of fermentation and chemical modification steps. The recombinant strain C 5/42 of Nocardia mediterranei is used to produce the initial rifamycin compounds . The fermentation process involves cultivating the strain in a suitable medium, followed by extraction and purification of the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The recombinant strain is grown in bioreactors under controlled conditions to maximize yield . The fermentation broth is then subjected to extraction and purification steps to isolate the compound . Continuous flow synthesis methods have also been explored to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 16,17-Dihydrorifamycin S undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antibacterial properties or to produce derivatives with different biological activities .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound include various hydroxylated and dehydrogenated derivatives . These derivatives often exhibit different biological activities and can be used for further research and development .
Scientific Research Applications
16,17-Dihydrorifamycin S has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a starting material for synthesizing other rifamycin derivatives . In biology, it serves as a tool for studying bacterial RNA polymerase inhibition . Additionally, it is used in industrial processes for producing rifamycin-based drugs .
Mechanism of Action
The mechanism of action of 16,17-Dihydrorifamycin S involves the inhibition of bacterial RNA synthesis . This is achieved through strong binding to the DNA-dependent RNA polymerase of prokaryotes, thereby preventing the transcription process . The compound targets the beta subunit of the RNA polymerase, leading to the cessation of bacterial growth and replication .
Comparison with Similar Compounds
16,17-Dihydrorifamycin S is compared with other rifamycin compounds such as rifamycin B, rifamycin SV, and rifamycin W . While all these compounds share a similar core structure, this compound is unique due to its specific hydrogenation at the 16 and 17 positions . This modification imparts distinct biological properties and enhances its antibacterial activity . Other similar compounds include 16,17-dihydro-17-hydroxyrifamycin S and 16,17-dehydrorifamycin G .
Properties
CAS No. |
51874-02-3 |
|---|---|
Molecular Formula |
C37H47NO12 |
Molecular Weight |
697.8 g/mol |
IUPAC Name |
methyl (9E,19E)-15,17,29-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,26,27-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,25(29)-hexaene-13-carboxylate |
InChI |
InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)35(45)38-27-30(41)22-15-18(3)33-26(25(22)31(42)32(27)43)34(44)37(7,50-33)49-14-13-23(47-8)19(4)24(36(46)48-9)20(5)29(40)21(6)28(16)39/h10-11,13-17,19-21,23-24,28-29,39-41H,12H2,1-9H3,(H,38,45)/b11-10+,14-13+ |
InChI Key |
QXWMZDGFJWIBKJ-IWCZYTNJSA-N |
Isomeric SMILES |
CC1C/C=C/C(C(C(C(C(C(C(C(/C=C/OC2(C(=O)C3=C(O2)C(=CC4=C3C(=O)C(=O)C(=C4O)NC1=O)C)C)OC)C)C(=O)OC)C)O)C)O)C |
Canonical SMILES |
CC1CC=CC(C(C(C(C(C(C(C(C=COC2(C(=O)C3=C(O2)C(=CC4=C3C(=O)C(=O)C(=C4O)NC1=O)C)C)OC)C)C(=O)OC)C)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



